N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Beschreibung
The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide is a highly complex amphiphilic molecule featuring:
- A hexadecanamide moiety (lipophilic tail).
- A glycosylated octadec-4-en-2-yl chain with stereospecific hydroxyl groups.
- Multiple oxane (sugar) rings connected via ether linkages, including trihydroxy and hydroxymethyl substituents.
The amphiphilic nature (polar sugar units vs. non-polar alkyl chains) may enhance solubility in biological systems, a critical factor for bioavailability.
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H97NO18/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(57)35(53-40(58)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-66-50-46(64)43(61)48(38(32-55)68-50)71-52-47(65)44(62)49(39(33-56)69-52)70-51-45(63)42(60)41(59)37(31-54)67-51/h27,29,35-39,41-52,54-57,59-65H,3-26,28,30-34H2,1-2H3,(H,53,58)/b29-27+/t35-,36+,37+,38+,39+,41-,42-,43+,44+,45+,46+,47+,48+,49-,50+,51+,52-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOOTGNGBOPVIV-VVNLPLDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H97NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1024.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of amide bonds. The reaction conditions typically require the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process would include the sequential addition of monosaccharide units to build the complex oligosaccharide structure, followed by the attachment of the lipid moiety and the final deprotection steps.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide has diverse applications in scientific research. In chemistry, it is used as a model compound for studying complex glycosylation reactions. In biology, it serves as a probe for investigating carbohydrate-protein interactions. In medicine, it is explored for its potential therapeutic properties, particularly in targeting specific molecular pathways. Industrially, it is used in the synthesis of specialized biomolecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Glycosylated Derivatives with Modified Substituents
describes seven oxadiazole-glucopyranosyl amine derivatives (e.g., 6g, 6b, 6h) synthesized with varying aryl/thienyl substituents. Key comparisons:
Key Insight: The target compound’s long alkyl chains distinguish it from aromatic derivatives like 6g, but shared glycosylation suggests overlapping extraction or synthesis challenges (e.g., using n-hexane for non-polar components ).
Fluorinated and Triazole-Containing Analogues
details fluorinated compounds (e.g., 16 ) with triazole and pyrimidine moieties. Unlike the target compound’s hydrocarbon chains, these feature heptadecafluoroundecanamido groups, which impart extreme hydrophobicity and metabolic stability. Such differences may influence:
Carbohydrate-Rich Compounds from ChEBI
and describe ChEBI entries (e.g., CHEBI:156796 ) with intricate glycosylation patterns. These share the target compound’s sugar motifs but differ in:
- Linkage Types : β-D-galactose and α-L-galactose linkages vs. the target’s simpler oxane ether bonds.
- Functionalization : Acetamido groups in ChEBI entries vs. hydroxyl/hydroxymethyl groups in the target.
Implication : The target compound’s simpler glycosylation may offer synthetic advantages but reduced specificity in carbohydrate-mediated processes.
Computational and Bioactivity-Based Comparisons
Molecular Networking and Similarity Indexing
- Molecular Networking: As per , the target compound’s MS/MS profile could cluster with other glycosides, aiding dereplication. A high cosine score (>0.8) would indicate structural kinship with known antibiotics .
- Tanimoto Coefficient : used this metric to compare phytocompounds with SAHA (a histone deacetylase inhibitor). Applying similar analysis, the target compound’s glycosyl groups may yield ~50–60% similarity to ChEBI:156796, suggesting partial mechanistic overlap .
Bioactivity Profile Clustering
demonstrates that compounds with similar bioactivity profiles often share structural motifs. If the target compound exhibits antibiotic activity, it may cluster with marine sponge steroids () or kinase inhibitors (), depending on its mode of action.
Biologische Aktivität
The compound N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide is a complex organic molecule characterized by a long carbon chain and multiple hydroxyl groups. This structure suggests potential biological activity through interactions with various biological pathways. This article aims to detail the biological activity of this compound based on existing research findings.
Structural Characteristics
The compound's structure features:
- Long Carbon Chain : Enhances lipophilicity and potential membrane permeability.
- Multiple Hydroxyl Groups : May increase solubility and reactivity with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit significant antioxidant activity. The presence of multiple hydroxyl groups contributes to the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Studies have shown that compounds analogous to N-[(E,2S,3R)... possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic pathways.
Immunomodulatory Effects
Preliminary investigations suggest that this compound may modulate immune responses. It has been observed to enhance the activity of immune cells such as macrophages and T-cells in vitro .
Potential Applications in Pharmaceuticals
Due to its diverse biological activities, N-[(E,2S,3R)... holds promise for applications in drug development. Its potential roles include:
- Anti-inflammatory agents : By modulating immune responses.
- Antioxidants : To protect against cellular damage.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of similar compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration when treated with derivatives of the compound.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
Study 3: Immunomodulation
In a controlled laboratory setting, the compound increased the production of cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating a potential role in enhancing innate immune responses.
Interaction Profiles
The compound is believed to interact with various cellular targets:
- Cell Membrane Receptors : Potentially influencing signal transduction pathways.
- Enzymatic Pathways : Modifying enzyme activity related to metabolic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
